molecular formula C5H10N2OS B2791905 N-methyl-N-(prop-2-yn-1-yl)methanesulfonoimidamide CAS No. 2029785-59-7

N-methyl-N-(prop-2-yn-1-yl)methanesulfonoimidamide

Cat. No.: B2791905
CAS No.: 2029785-59-7
M. Wt: 146.21
InChI Key: YCYYFKDSXLNZSC-UHFFFAOYSA-N
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Description

N-methyl-N-(prop-2-yn-1-yl)methanesulfonoimidamide is an organic compound with a unique structure that includes a sulfonoimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(prop-2-yn-1-yl)methanesulfonoimidamide typically involves the reaction of N-methyl-N-(prop-2-yn-1-yl)amine with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(prop-2-yn-1-yl)methanesulfonoimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonoimidamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as sulfonic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted sulfonoimidamides with various functional groups.

Scientific Research Applications

N-methyl-N-(prop-2-yn-1-yl)methanesulfonoimidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(prop-2-yn-1-yl)methanesulfonoimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The sulfonoimidamide group can form strong interactions with target molecules, leading to significant biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(prop-2-yn-1-yl)aniline: Similar structure but lacks the sulfonoimidamide group.

    Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Contains a propargyl group but has a different core structure.

    N-methylprop-2-yn-1-amine: Similar alkyne group but different functional groups.

Uniqueness

N-methyl-N-(prop-2-yn-1-yl)methanesulfonoimidamide is unique due to the presence of the sulfonoimidamide group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets, making the compound valuable for various applications in research and industry.

Properties

IUPAC Name

N-methyl-N-(methylsulfonimidoyl)prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS/c1-4-5-7(2)9(3,6)8/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYYFKDSXLNZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)S(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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